molecular formula C9H12F3NO3 B2829348 2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid CAS No. 2551118-50-2

2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid

Cat. No.: B2829348
CAS No.: 2551118-50-2
M. Wt: 239.194
InChI Key: XJXRTJFPJAFGJD-UHFFFAOYSA-N
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Description

2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction between a cyclopentane ring and a piperidine ring, along with a trifluoroacetic acid moiety. The combination of these structural elements imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Mechanism of Action

Target of Action

The primary targets of the compound “2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid” are currently under investigation. As a research chemical, it is being studied for its potential interactions with various biological targets .

Mode of Action

The exact mode of action of “2-Azaspiro[3The compound’s structure suggests that it may interact with its targets through a process known as annulation, involving the formation of a new ring in the molecular structure .

Biochemical Pathways

The biochemical pathways affected by “2-Azaspiro[3The compound’s potential to affect various pathways is a subject of ongoing research .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are currently under study. These properties will determine the compound’s bioavailability and its overall pharmacokinetic profile .

Result of Action

The molecular and cellular effects of “this compound” are subjects of ongoing research. As a research chemical, it is being studied for its potential effects on various biological systems .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, temperature, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.4]octan-5-one typically involves the annulation of cyclopentane and piperidine rings. One common approach is the annulation of the cyclopentane ring, which can be achieved through conventional chemical transformations. Another approach involves the annulation of the four-membered ring. These methods utilize readily available starting materials and minimal chromatographic purifications to afford the desired compound .

Industrial Production Methods

Industrial production methods for 2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: The compound’s structural features make it a candidate for drug discovery and development. It is explored for its potential therapeutic properties and as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in material science for the development of new materials with specific properties. Its trifluoroacetic acid moiety imparts unique characteristics to the materials.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.4]octane: This compound shares the spirocyclic structure but lacks the trifluoroacetic acid moiety.

    2-Azaspiro[3.5]nonane: This compound has a similar spirocyclic structure with an additional carbon atom in the ring system.

    2-Azaspiro[4.4]nonane: This compound features a larger spirocyclic ring system compared to 2-Azaspiro[3.4]octan-5-one.

Uniqueness

2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical and physical properties. This moiety enhances the compound’s reactivity and solubility, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

2-azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.C2HF3O2/c9-6-2-1-3-7(6)4-8-5-7;3-2(4,5)1(6)7/h8H,1-5H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXRTJFPJAFGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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